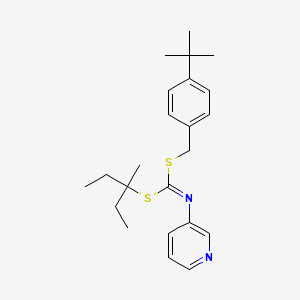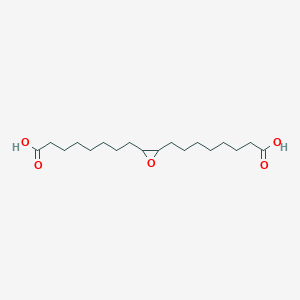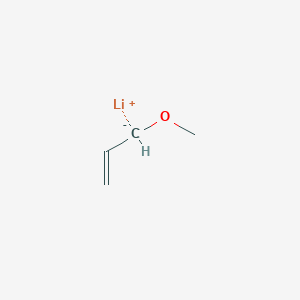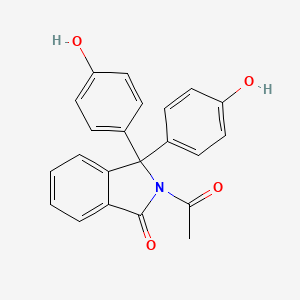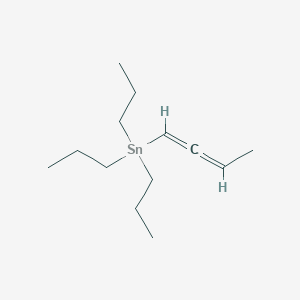
Buta-1,2-dien-1-yl(tripropyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buta-1,2-dien-1-yl(tripropyl)stannane: is an organotin compound with the molecular formula C13H26Sn . It is used as a reagent in metal-catalyzed cross-coupling reactions, facilitating the formation of new chemical bonds and the synthesis of more complex organic molecules . The presence of a vinyl group makes it a versatile building block in the creation of a wide range of organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Buta-1,2-dien-1-yl(tripropyl)stannane typically involves the reaction of a stannane precursor with a butadiene derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves the use of organometallic reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Buta-1,2-dien-1-yl(tripropyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced tin compounds.
Common Reagents and Conditions: Common reagents used in these reactions include organometallic reagents, such as aryllithium and Grignard reagents, as well as various catalysts like palladium and gold . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryllithium reagents can lead to the formation of trisubstituted buta-1,3-dienes .
Applications De Recherche Scientifique
Buta-1,2-dien-1-yl(tripropyl)stannane is used in various scientific research applications, including:
Mécanisme D'action
The mechanism by which Buta-1,2-dien-1-yl(tripropyl)stannane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in metal-catalyzed cross-coupling reactions, the compound can form π-allyl palladium intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- Buta-1,3-dien-1-yl(tripropyl)stannane
- Buta-2,3-dien-1-yl(tripropyl)stannane
Comparison: Buta-1,2-dien-1-yl(tripropyl)stannane is unique due to its specific vinyl group positioning, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain metal-catalyzed cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
41391-51-9 |
|---|---|
Formule moléculaire |
C13H26Sn |
Poids moléculaire |
301.06 g/mol |
InChI |
InChI=1S/C4H5.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,4H,2H3;3*1,3H2,2H3; |
Clé InChI |
XEGFREJACMCTLV-UHFFFAOYSA-N |
SMILES canonique |
CCC[Sn](CCC)(CCC)C=C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
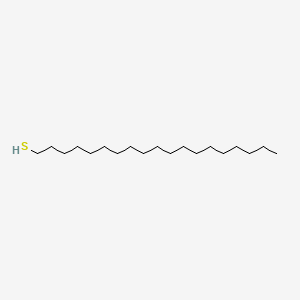
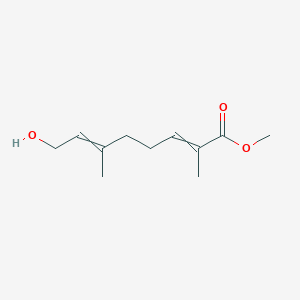
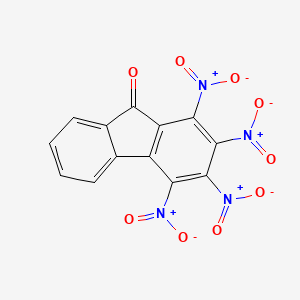

![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)
